

A-Specific PI3K Isoform Targeting by Voxtalisib: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that has been investigated for the treatment of various cancers.[1] It functions as a dual inhibitor, targeting both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) pathways.[1] This guide provides a detailed technical overview of **Voxtalisib**'s targeting of specific PI3K isoforms, its mechanism of action, and relevant experimental methodologies.

Data Presentation: Voxtalisib's Inhibitory Activity

Voxtalisib demonstrates potent inhibitory activity against all four Class I PI3K isoforms, as well as mTOR. The following tables summarize the quantitative data on its inhibitory concentrations (IC50) and equilibrium inhibition constant (Ki).

Table 1: Voxtalisib IC50 Values against Class I PI3K Isoforms



PI3K Isoform	IC50 (nM)
p110α	39
p110β	110, 113
p110γ	9
p110δ	43

Data sourced from multiple studies, slight variations in reported values exist.[2][3]

Table 2: Voxtalisib Inhibitory Activity against mTOR and Other Kinases

Kinase Target	IC50 (nM)
mTORC1	160
mTORC2	910
DNA-PK	150
mTOR (general)	157

[2][3]

Table 3: Voxtalisib Cellular Activity



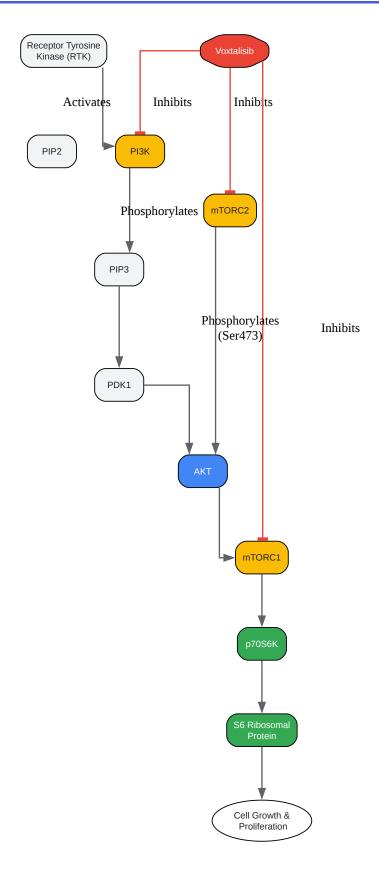
Cellular Effect	Cell Line	IC50 (nM)
Inhibition of EGF-stimulated AKT phosphorylation	PC-3	250
Inhibition of nonstimulated S6 phosphorylation	PC-3	120
Inhibition of Proliferation (BrdUrd)	MCF7	1,070
Inhibition of Proliferation (BrdUrd)	PC-3	1,840
Inhibition of Colony Growth	PC-3	270
Inhibition of Colony Growth	MCF7	230

[2]

Mechanism of Action and Signaling Pathway

Voxtalisib is an ATP-competitive inhibitor of PI3Kα with a Ki value of 13 nM.[2] By inhibiting the PI3K/AKT/mTOR pathway, **Voxtalisib** effectively blocks critical cellular processes such as cell growth, proliferation, and survival. Oral administration of **Voxtalisib** leads to a dose-dependent reduction in the phosphorylation of downstream effectors including AKT, p70S6K, and S6 in tumor models.[2]





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Caption: PI3K/AKT/mTOR signaling pathway with **Voxtalisib** inhibition points.



Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors like **Voxtalisib**. Below are representative protocols for an in vitro kinase assay and a Western blot analysis.

In Vitro Kinase Assay for PI3K Isoform IC50 Determination

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of **Voxtalisib** against a specific PI3K isoform.

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